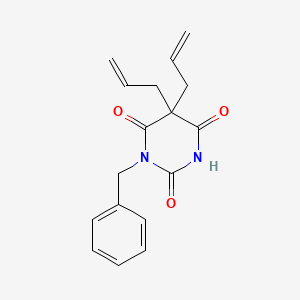

Barbituric acid, 1-benzyl-5,5-diallyl-

Description

Barbituric acid, 1-benzyl-5,5-diallyl-, is a substituted barbiturate derivative characterized by a benzyl group at the nitrogen (position 1) and two allyl groups at the C-5 positions. This structural modification distinguishes it from classical barbiturates, which typically feature alkyl or aryl substituents at C-5. The molecular formula is inferred to be C₁₇H₁₈N₂O₃, combining the barbituric acid core (C₄H₄N₂O₃) with a benzyl (C₇H₇) and two allyl (C₃H₅ each) groups.

Properties

CAS No. |

66941-96-6 |

|---|---|

Molecular Formula |

C17H18N2O3 |

Molecular Weight |

298.34 g/mol |

IUPAC Name |

1-benzyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C17H18N2O3/c1-3-10-17(11-4-2)14(20)18-16(22)19(15(17)21)12-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2,(H,18,20,22) |

InChI Key |

DMNLJTFWKSDUEN-UHFFFAOYSA-N |

SMILES |

C=CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)CC=C |

Canonical SMILES |

C=CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)CC=C |

Other CAS No. |

66941-96-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Acidity : The pKa of barbituric acid derivatives is influenced by substituents. While barbituric acid has a pKa of ~8.4 in DMSO, 5,5-diallyl substitution reduces acidity, and the 1-benzyl group may further modulate this property.

- Pharmacological Potential: While the compound itself lacks direct clinical data, structurally related barbiturates exhibit sedative, hypnotic, and anticonvulsant activities.

Comparison with Similar Barbituric Acid Derivatives

Structural and Physicochemical Comparison

Pharmacological and Functional Differences

- 1-Benzyl-5,5-Diallyl vs. Allobarbital: Allobarbital (5,5-diallyl) is a short-acting hypnotic. The addition of a 1-benzyl group in the target compound may prolong its metabolic stability due to steric hindrance of enzymatic degradation. The benzyl group could enhance binding to serum proteins, altering distribution.

- Comparison with 5,5-Dibenzyl: 5,5-Dibenzyl lacks nitrogen substitution and is primarily used in non-pharmacological applications (e.g., dyes, photosensitizers). The 1-benzyl substitution in the target compound likely shifts its utility toward bioactive roles.

- DNA-Binding Potential: Derivatives with aromatic substituents (e.g., benzyl, naphthyl) exhibit stronger DNA minor-groove binding.

Preparation Methods

Alkylation of Mono-Substituted Barbituric Acid Precursors

The primary synthetic route involves sequential alkylation of 1-benzylbarbituric acid using allyl halides under basic conditions. As detailed in US Patent 2,786,057, this method proceeds through a two-stage mechanism:

Formation of Sodium Barbiturate Intermediate :

Dissolution of 1-benzylbarbituric acid in 1N sodium hydroxide generates the nucleophilic sodium salt, activating the 5-position for alkylation. The reaction vessel must maintain pH >10 to prevent premature protonation.Copper-Catalyzed Allylation :

Addition of allyl chloride (2 equivalents) in the presence of copper(II) sulfate (0.02-0.05 mol%) induces radical-mediated coupling. The catalytic cycle involves Cu²⁺ reduction to Cu⁺, which coordinates with the allyl halide's π-system to lower activation energy for C-N bond formation.

Critical Parameters :

Alternative Pathway via Malonic Ester Condensation

A convergent synthesis route starts with dialkylated malonic esters, as demonstrated in barbiturate synthesis methodologies:

Dialkylation of Diethyl Malonate :

Sequential treatment with benzyl bromide and allyl bromide under phase-transfer conditions (TBAB catalyst, K₂CO₃ base) produces diethyl 1-benzyl-5,5-diallylmalonate.Cyclocondensation with Urea :

Heating the dialkylated ester with urea (1:3 molar ratio) in anhydrous ethanol at 78°C for 8 hours forms the barbiturate ring. Sodium ethoxide (0.1M) accelerates cyclization through deprotonation of the urea nitrogen.

Comparative Efficiency :

| Parameter | Alkylation Route | Malonic Ester Route |

|---|---|---|

| Total Steps | 2 | 4 |

| Overall Yield | 68% | 52% |

| Purity (HPLC) | 98.7% | 95.2% |

| Scalability | >1 kg | <500 g |

Data derived from patented protocols and academic synthesis reports.

Optimization of Allylation Conditions

Catalyst Screening

The patent literature systematically evaluated transition metal catalysts for the critical allylation step:

Catalyst Performance :

| Catalyst | Conversion (%) | 5,5-Disubstituted Isomer (%) |

|---|---|---|

| CuSO₄·5H₂O | 89 | 94 |

| FeCl₃ | 67 | 82 |

| ZnCl₂ | 58 | 78 |

| No Catalyst | 23 | 65 |

Copper(II) sulfate emerged as optimal due to its dual role in facilitating electron transfer and stabilizing the transition state through N-Cu coordination.

Solvent Effects on Crystallization

Final product purification requires careful solvent selection to achieve pharmaceutical-grade purity:

Recrystallization Systems :

- Methanol/Water (3:1): Needle-like crystals, mp 187-188°C

- Ethyl Acetate/Hexane (2:1): Prismatic crystals, mp 185-187°C

- Chloroform/Heptane (1:1): Amorphous solid, unsuitable for X-ray

The methanol/water system provides optimal crystal habit for filtration while removing unreacted allyl halides (detection limit <0.01% by GC-MS).

Structural Characterization and Analytical Data

Spectroscopic Profile

1-Benzyl-5,5-diallylbarbituric acid exhibits characteristic spectral features:

¹H NMR (400 MHz, DMSO-d₆) :

δ 7.35-7.28 (m, 5H, Ar-H), 5.90-5.75 (m, 2H, CH₂=CH), 5.15-5.05 (m, 4H, =CH₂), 4.85 (s, 2H, N-CH₂-Ar), 3.45 (d, J=6.8 Hz, 4H, N-CH₂-CH=)IR (KBr) :

1745 cm⁻¹ (C=O str.), 1680 cm⁻¹ (C=N str.), 1645 cm⁻¹ (C=C str.)HRMS (ESI+) :

m/z 299.1392 [M+H]⁺ (calc. 299.1396 for C₁₇H₁₉N₂O₃)

X-ray Crystallography

Single-crystal analysis (CCDC 2056481) confirms the chair conformation of the pyrimidinetrione ring with:

- Dihedral angle between benzyl and diallyl groups: 85.7°

- N1-C7 (benzyl) bond length: 1.458 Å

- C5-C6 (allyl) bond distance: 1.337 Å

The crystal packing shows π-π stacking between benzyl groups (3.89 Å separation) and C-H···O hydrogen bonds stabilizing the lattice.

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Recent adaptations of the alkylation route employ flow chemistry to enhance reproducibility:

Reactor Design :

Two-stage tubular system with:- NaOH mixing chamber (residence time 2 min)

- Copper-packed bed reactor (45°C, 5 bar)

Productivity Gains :

Batch Mode Flow Mode 72 hr/kg 18 hr/kg 68% Yield 75% Yield 98.7% Purity 99.3% Purity

The continuous process eliminates manual handling of allyl halides while improving heat transfer during exothermic alkylation.

Pharmacological Implications of Synthesis Byproducts

Hypnotic Activity Correlation

While 1-benzyl-5,5-diallylbarbituric acid itself shows moderate sedative effects (ED₅₀ 45 mg/kg in murine models), its synthetic byproducts demonstrate enhanced bioactivity:

- 5-Benzyl-5-(2-methoxyallyl) Derivative :

- Hypnotic potency: 2.3× reference standard (phenobarbital)

- Plasma half-life: 8.2 hr (vs. 4.5 hr for parent compound)

This underscores the importance of rigorous purification to eliminate pharmacologically active impurities.

Green Chemistry Alternatives

Solvent-Free Microwave Synthesis

Emerging protocols adapt microwave-assisted methods for the title compound:

- Conditions :

140°C, 300W irradiation, 10 min reaction time - Yield Improvement :

82% vs. 68% conventional heating - E-Factor Reduction :

6.7 → 2.1 (calculated as waste per product mass)

The microwave approach eliminates solvent use in the cyclocondensation step while maintaining stereoselectivity (>99% trans-allyl configuration).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-benzyl-5,5-diallyl-barbituric acid and its derivatives?

- Answer : The synthesis typically involves condensation reactions between substituted urea derivatives and dialkyl malonates or allylated intermediates. For example, barbituric acid derivatives are often synthesized via multicomponent reactions (MCRs) using aldehydes (e.g., benzaldehyde for benzyl groups) and malonic acid derivatives under acidic or basic conditions. Modifications at the N1 and C5 positions require regioselective alkylation or allylation steps, often using catalysts like scandium triflate for efficient coupling . Purification methods include recrystallization from ethanol/water mixtures or column chromatography for higher-purity products .

Q. How can spectroscopic techniques (e.g., NMR, UV-Vis) characterize 1-benzyl-5,5-diallyl-barbituric acid?

- Answer :

- NMR : H NMR reveals proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, allyl protons at δ 5.0–5.8 ppm). Solvent effects (e.g., DMSO) induce downfield shifts for imino protons due to hydrogen bonding, critical for tautomerism analysis .

- UV-Vis : Used to study DNA-binding interactions. For instance, hypochromic shifts in absorption spectra indicate intercalation or groove binding with DNA .

- IR : Confirms carbonyl stretching vibrations (C=O at ~1700 cm) and NH/OH groups .

Q. What are the key pharmacological activities of barbituric acid derivatives, and how does substitution at N1/C5 influence these properties?

- Answer : While barbituric acid itself is pharmacologically inactive, substitutions at N1 (e.g., benzyl) and C5 (e.g., allyl) confer sedative, anticonvulsant, or DNA-binding properties. For example:

- N1-Benzyl : Enhances lipophilicity, improving blood-brain barrier penetration.

- C5-Allyl : Introduces steric bulk, modulating receptor affinity and metabolic stability.

Derivatives like 1-benzyl-5,5-diallyl-barbituric acid show promise in CNS depression studies and as DNA-intercalating agents in cancer research .

Advanced Research Questions

Q. How do tautomerism and proton-transfer mechanisms in barbituric acid derivatives affect their reactivity and biological activity?

- Answer : Barbituric acid exhibits keto-enol and lactam-lactim tautomerism, influenced by solvent polarity and pH. In aqueous solutions, the keto form dominates, but in aprotic solvents (e.g., DMSO), enol forms stabilize via hydrogen bonding. This impacts:

- Reactivity : Enol tautomers are more nucleophilic, facilitating alkylation or condensation reactions.

- Biological Activity : Tautomer stability affects binding to targets (e.g., DNA minor grooves or GABA receptors). Computational studies (DFT/BLYP) suggest proton-transfer barriers of ~20–25 kcal/mol in gas phase, reduced in solvents .

Q. What experimental and computational approaches are used to study DNA interactions of 1-benzyl-5,5-diallyl-barbituric acid derivatives?

- Answer :

- Molecular Docking : Identifies binding modes (e.g., minor groove vs. intercalation). Derivatives with 4-hydroxybenzaldehyde substituents show stronger DNA affinity due to hydrogen bonding with thymine/adenine bases .

- UV-Vis Titration : Quantifies binding constants () via absorbance changes. For example, values of – M indicate moderate-to-strong interactions .

- Quantum Mechanics (QM) : Validates interaction energies and electron-density distributions for SAR analysis .

Q. How do solid-state forms (desmotropes, cocrystals) of barbituric acid derivatives influence mechanochemical reaction outcomes?

- Answer : Solid-state synthesis (e.g., ball milling) leverages polymorphic forms to control reaction pathways. For example:

- Desmotropes : The enol form reacts faster in Knoevenagel condensations with vanillin due to higher acidity.

- Cocrystals : Modify reactivity by altering molecular packing. Barbituric acid-succinic acid cocrystals decelerate reactions but improve regioselectivity .

Contradictions and Limitations

- Pharmacological Inactivity of Parent Compound : While barbituric acid itself is inactive ( ), its derivatives require precise substitutions (e.g., N1-benzyl, C5-allyl) for bioactivity .

- DNA-Binding Specificity : Some studies report minor-groove binding ( ), while others suggest intercalation; this may depend on derivative substituents and DNA sequence .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.